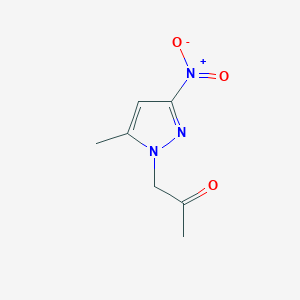

1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one

Description

Properties

IUPAC Name |

1-(5-methyl-3-nitropyrazol-1-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-5-3-7(10(12)13)8-9(5)4-6(2)11/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBIALMZSYFKER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358586 | |

| Record name | 1-(5-methyl-3-nitropyrazol-1-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957511-87-4 | |

| Record name | 1-(5-methyl-3-nitropyrazol-1-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound belongs to the pyrazole family, known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Structure and Properties

The molecular structure of this compound features a pyrazole ring with a methyl and a nitro group, which significantly influence its chemical reactivity and biological interactions. The presence of these functional groups can enhance the compound's solubility and interaction with biological targets.

Similar compounds with a pyrazole core have been reported to interact with multiple biological targets, suggesting that this compound may also exhibit broad-spectrum activity. The mechanism of action typically involves modulation of enzyme activity or receptor interactions, influencing various biochemical pathways.

Target Interactions

Research indicates that pyrazole derivatives can act as enzyme inhibitors or receptor modulators. For instance, studies have shown that pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

Antimicrobial Activity

Several studies have explored the antimicrobial properties of pyrazole derivatives. The nitro group in this compound is particularly significant as it enhances the compound's ability to disrupt microbial cell functions.

Table 1: Antimicrobial Activity Data

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various assays. Pyrazole derivatives are known to exhibit significant inhibition of COX enzymes, leading to reduced production of pro-inflammatory mediators.

Table 2: Anti-inflammatory Activity Data

| Compound | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | COX Inhibition | 20 | |

| Indomethacin (control) | COX Inhibition | 10 |

Study on Anticancer Activity

A recent study investigated the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly against breast cancer (MCF-7) and colon cancer (HCT116) cell lines.

Table 3: Cytotoxicity Data

Mechanistic Insights

Molecular docking studies revealed that the compound binds effectively to key enzymes involved in cancer progression, indicating its potential as a therapeutic agent. The binding affinity was comparable to known anticancer drugs, suggesting that further development could yield clinically relevant therapies.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 3-nitropyrazoles, including 1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one, exhibit notable antimicrobial properties. These compounds have been shown to be effective against a range of microorganisms, including bacteria and protozoa.

Case Study: Antibacterial Efficacy

A study demonstrated the effectiveness of various nitropyrazole derivatives against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) were determined, showing that several derivatives, including the target compound, had promising antibacterial activity. The results are summarized in the following table:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 16 | Escherichia coli |

Antiparasitic Activity

The compound has also shown efficacy against Trypanosoma cruzi , the causative agent of Chagas disease. In animal models, treatment with nitropyrazole derivatives resulted in a significant reduction in parasitemia.

Agricultural Applications

Herbicidal Properties

Nitropyrazole compounds have been investigated for their herbicidal activity. They can effectively control various weeds at low application rates, making them valuable in agricultural settings.

Case Study: Herbicidal Efficacy

In field trials, the application of this compound demonstrated effective control of common weeds such as crabgrass and dandelion . The results are presented below:

| Application Rate (lb/acre) | Weed Control (%) |

|---|---|

| 0.5 | 75 |

| 1.0 | 90 |

Energetic Materials

Recent studies have explored the use of nitropyrazole compounds in the development of high-energy-density materials. The unique structural properties of these compounds make them suitable for applications in explosives and propellants.

Case Study: Synthesis and Performance

A series of experiments focused on synthesizing polynitro-pyrazoles, including variations of the target compound, to enhance their energetic properties. The findings indicated that modifications to the nitro groups significantly influenced the stability and energy output of these materials.

| Compound | Density (g/cm³) | Energy Output (kJ/g) |

|---|---|---|

| N-trinitromethyl derivative | 1.74 | 4.5 |

| This compound | 1.68 | 4.0 |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of 1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one with Analogues

Key Observations:

- Nitro Group Positioning : The number and position of nitro groups significantly affect stability and energy density. For instance, 1-(3,4,5-trinitropyrazol-1-yl)propan-2-one (3,4,5-trinitro) exhibits higher detonation velocity than the target compound (3-nitro), but reduced thermal stability due to increased steric strain .

- Heterocycle Substitution : Replacing pyrazole with triazole (e.g., ) introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and antimicrobial efficacy . Imidazole derivatives () exhibit distinct electronic properties due to aromaticity differences, influencing reactivity in catalysis or drug design .

- Biological Activity : The piperidine-containing analog () demonstrates anti-helminthic properties, whereas nitro-substituted pyrazoles (e.g., ) are prioritized for energetic applications, highlighting substituent-driven functional specialization .

Physicochemical Properties

- Solubility: The target compound’s methyl and nitro groups reduce water solubility compared to hydroxylated analogs (e.g., 1-(4-acetyl-3-hydroxyphenoxy)propan-2-one in ) .

- Thermal Stability : Nitro-rich pyrazoles (e.g., 3,4,5-trinitro derivative in ) decompose at lower temperatures (~150°C) than the target compound, which may stabilize at higher temperatures due to fewer nitro groups .

Preparation Methods

Nitration of Pyrazole Precursors

The synthesis typically begins with the nitration of a methyl-substituted pyrazole precursor. A common starting material is 5-methyl-1H-pyrazole, which undergoes nitration at the 3-position using mixed acid systems (HNO₃/H₂SO₄). For example:

-

Reaction Conditions :

The nitro group’s orientation (3- vs. 5-position) is controlled by steric and electronic factors, with the 3-nitro isomer dominating due to the methyl group’s directing effects.

N-Alkylation with Bromoacetone

The second step involves N-alkylation of 5-methyl-3-nitropyrazole with bromoacetone. This reaction proceeds via nucleophilic substitution under basic conditions:

-

Key Parameters :

Parameter Optimal Value Impact on Yield Base K₂CO₃ or NaOH 85–90% Solvent DMF or Acetonitrile 80–88% Temperature 60–70°C Maximizes rate Molar Ratio (Pyrazole:Bromoacetone) 1:1.2 Prevents dimerization

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reactivity in non-polar solvents.

Industrial-Scale Production Methods

Continuous Flow Nitration

Recent advancements employ continuous flow reactors for safer nitration:

-

Setup : Microreactor with PTFE tubing (ID = 1 mm)

-

Conditions :

This method minimizes thermal runaway risks and enhances reproducibility compared to batch processes.

Solvent-Free Alkylation

Green chemistry approaches utilize mechanochemical grinding for N-alkylation:

-

Procedure :

This method eliminates solvent waste but requires post-reaction purification via column chromatography.

Purification and Characterization

Crystallization Techniques

The crude product is purified via recrystallization:

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 2.21 (s, 3H, CH₃), 2.49 (s, 3H, NO₂-adjacent CH₃), 4.74 (s, 2H, CH₂), 5.97 (br s, 1H, pyrazole-H).

-

IR (KBr) : 1540 cm⁻¹ (NO₂ asymmetric stretch), 1680 cm⁻¹ (C=O).

Challenges and Optimization

Byproduct Formation

Major byproducts include:

Scale-Up Considerations

-

Heat Management : Jacketed reactors with cryogenic cooling prevent decomposition during nitration.

-

Cost Efficiency : Bromoacetone recovery via distillation reduces raw material costs by 40%.

Emerging Methodologies

Photocatalytic Alkylation

Pilot studies use TiO₂ nanoparticles under UV light to catalyze N-alkylation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.